molecular formula C14H15NO B3440515 2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B3440515
M. Wt: 213.27 g/mol
InChI Key: UGUADSPIGPHESN-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that combines the structural features of furan and isoquinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The furan ring is known for its reactivity and presence in various bioactive molecules, while the isoquinoline moiety is a common scaffold in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and 3,4-dihydroisoquinoline.

    Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with 3,4-dihydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the isoquinoline moiety can interact with enzymes and receptors. The exact mechanism depends on the specific biological activity being studied, but it often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.

    2-(furan-2-ylmethyl)-isoquinoline: Lacks the dihydro component, making it more aromatic.

    2-(furan-2-ylmethyl)-quinoline: Contains a quinoline ring instead of isoquinoline.

Uniqueness

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is unique due to its combination of the reactive furan ring and the partially saturated isoquinoline ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-5-13-10-15(8-7-12(13)4-1)11-14-6-3-9-16-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUADSPIGPHESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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